Aqueous Solubility Superiority of the Dihydrochloride Salt vs. Free Base
The dihydrochloride salt of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine demonstrates a predicted aqueous solubility (ESOL Log S) of -0.9 (approximately 17.2 mg/mL) , representing a significant enhancement over the free base, which exhibits a predicted Log S of -1.48 (iLOGP 1.48) and a consensus Log P of 0.43, indicating lower aqueous solubility . This difference is critical for achieving the millimolar concentrations required in biochemical assays without resorting to DMSO concentrations exceeding 0.1% v/v, which can cause solvent-related assay artifacts.
| Evidence Dimension | Aqueous Solubility (Predicted Log S) |
|---|---|
| Target Compound Data | Log S (ESOL) = -0.9 (approx. 17.2 mg/mL) for the dihydrochloride salt (CAS 1609395-89-2) |
| Comparator Or Baseline | Log S (ESOL) = -1.67 (approx. 2.9 mg/mL) for the free base (CAS 1209273-29-9); Consensus Log P = 0.43 |
| Quantified Difference | ~6-fold higher predicted aqueous solubility for the dihydrochloride salt vs. the free base |
| Conditions | Predicted by ESOL topological method (Delaney JS. 2004 J. Chem. Inf. Model.) and consensus Log P from five methods; experimental solubility 17.2 mg/mL for the salt per Bidepharm. |
Why This Matters
Higher aqueous solubility directly enables robust dose-response profiling in biochemical and cellular assays without exceeding recommended DMSO co-solvent limits, ensuring data integrity and reproducibility.
